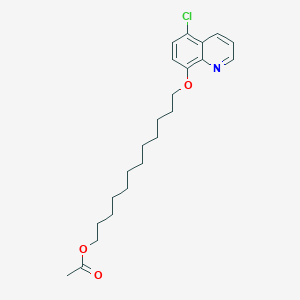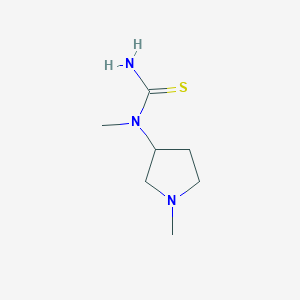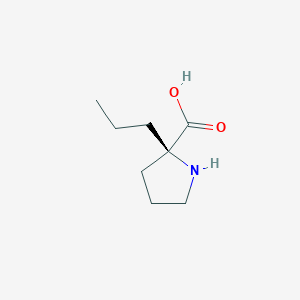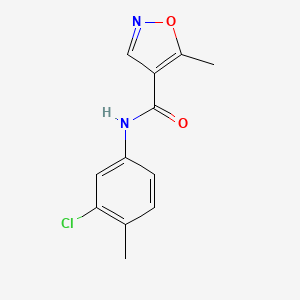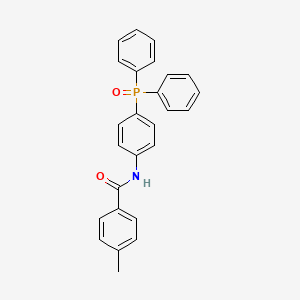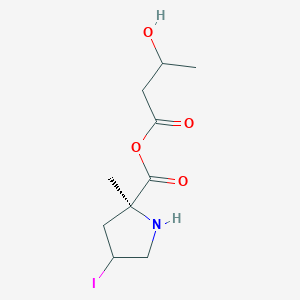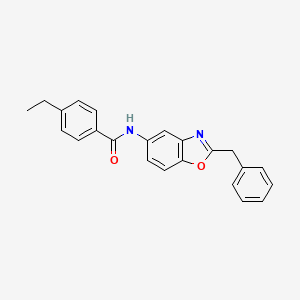![molecular formula C15H14N2 B15210201 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- CAS No. 611205-41-5](/img/structure/B15210201.png)
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with an ethylphenyl group attached at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.
科学研究应用
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or other biological processes .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Another member of the pyrrolopyridine family with a carboxylic acid group at the 5-position.
1H-Pyrrolo[2,3-B]pyridine-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is unique due to the presence of the ethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
611205-41-5 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-11-3-5-12(6-4-11)14-9-13-7-8-16-15(13)17-10-14/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
KGUUPFCQXWNMAK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


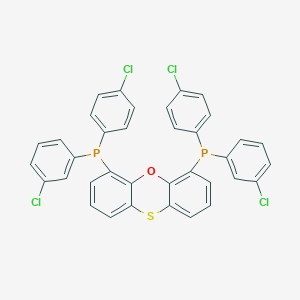

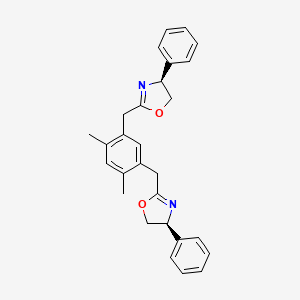
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
